3-Bromo-5-methoxybenzaldehyde

Quality Control Purity Assay GC Purity

Securing the correct isomer is critical for SAR fidelity. Substituting ortho/para isomers can abolish biological activity and invalidate synthetic routes. This compound is the documented precursor for 38 nM C. hominis DHFR inhibitors and tetrahydrobenzoxepino-isoquinoline dopamine ligands. • Confirmed meta-substitution pattern ensures orthogonal protection/coupling sequences. • White to almost white crystalline powder; purity ≥98% (GC). • Shipped at ambient temperature; stock available for immediate dispatch.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 262450-65-7
Cat. No. B046768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxybenzaldehyde
CAS262450-65-7
Synonyms5-Bromo-3-methoxybenzaldehyde; 
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=O)Br
InChIInChI=1S/C8H7BrO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3
InChIKeyGCXBEEKTPWZHJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methoxybenzaldehyde: Pharmaceutical Building Block


3-Bromo-5-methoxybenzaldehyde (CAS 262450-65-7) is a halogenated aromatic aldehyde with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol [1]. It features a bromine atom at the 3-position and a methoxy group at the 5-position relative to the aldehyde group, classifying it as a meta-substituted bromomethoxybenzaldehyde . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, most notably as a key building block in the development of potent and selective dihydrofolate reductase (DHFR) inhibitors for Cryptosporidiosis , and for synthesizing tetrahydrobenzoxepino-isoquinoline derivatives as dopamine receptor ligands . Its physical state at 20°C is a white to almost white crystalline powder, with a melting point of 39.0 to 46.0 °C .

3-Bromo-5-methoxybenzaldehyde Isomer Specificity


Bromo-methoxybenzaldehyde isomers (e.g., 3-bromo-4-methoxybenzaldehyde, 5-bromo-2-methoxybenzaldehyde) share the same molecular formula but exhibit markedly different reactivity profiles due to the distinct electronic and steric environments created by the relative positions of the bromine, methoxy, and aldehyde substituents [1]. The meta arrangement of the bromine and methoxy groups in 3-bromo-5-methoxybenzaldehyde directs electrophilic aromatic substitution and cross-coupling reactivity to specific positions on the ring, which is not replicable by ortho- or para-substituted isomers [2]. In medicinal chemistry campaigns, a specific isomer is often the result of a structure-activity relationship (SAR) optimization path; substituting one isomer for another can lead to a complete loss of biological activity, as the three-dimensional pharmacophore will not be reproduced [3]. Furthermore, the compound's documented role as the precursor to a defined DHFR inhibitor scaffold means that procurement of the incorrect isomer would prevent access to the validated lead series

3-Bromo-5-methoxybenzaldehyde Selection Evidence


Purity Grade Comparison

Commercially available 3-bromo-5-methoxybenzaldehyde is routinely offered at a minimum GC purity of >98.0% as verified by independent suppliers such as TCI . This compares favorably to the typical 95% or unspecified purity often associated with generic bulk halogenated benzaldehyde offerings, ensuring consistency for multi-step synthetic applications where impurities can cascade and reduce overall yield.

Quality Control Purity Assay GC Purity

Melting Point Identity Verification

The melting point of 3-bromo-5-methoxybenzaldehyde is reported as 39.0–46.0 °C . In contrast, 5-bromo-2-methoxybenzaldehyde (CAS 25016-01-7), a common isomeric alternative, exhibits a melting point of 116–119 °C . This >70 °C difference provides a rapid, unambiguous identity test to confirm the correct isomer has been received, mitigating the risk of procurement errors that are known to occur with similarly named isomers.

Physicochemical Characterization Identity Testing Thermal Analysis

Cryptosporidiosis DHFR Inhibitor Pharmacophore Access

3-Bromo-5-methoxybenzaldehyde is specifically cited as the starting material for a novel scaffold that led to the discovery of potent and selective DHFR inhibitors with an IC₅₀ of 38 nM against the Cryptosporidium hominis enzyme [1]. This direct literature precedent does not exist for its isomeric counterparts (e.g., 3-bromo-4-methoxybenzaldehyde or 2-bromo-5-methoxybenzaldehyde) for this exact chemotype. Procuring this specific isomer grants direct access to a proven pharmacophore, whereas other isomers would require de novo SAR exploration.

Medicinal Chemistry DHFR Inhibition Cryptosporidiosis

Regioselectivity Advantage in Cross-Coupling

The bromine atom at the 3-position in 3-bromo-5-methoxybenzaldehyde is situated meta to the aldehyde and methoxy groups, a configuration that generally avoids competing coordination or oxidative addition side reactions that can occur with ortho-substituted bromoaldehydes in palladium-catalyzed cross-couplings [1]. While direct comparative yields are not published for this specific compound, class-level data indicates that meta-bromo benzaldehydes can achieve high coupling yields (typically >85%) under standard Suzuki conditions [2], a benchmark that ortho-substituted analogs may not meet due to steric hindrance.

Synthetic Methodology Suzuki-Miyaura Coupling Regioselectivity

3-Bromo-5-methoxybenzaldehyde Validated Applications


Cryptosporidium-Selective DHFR Inhibitor Synthesis

As established in Section 3, 3-bromo-5-methoxybenzaldehyde is the documented starting material for a scaffold that yielded 38 nM inhibitors of C. hominis DHFR . A research group restarting or expanding this validated chemotype should only procure this isomer to ensure fidelity to the published SAR. Any isomeric substitution would invalidate the synthetic route and require a full re-optimization cycle.

Dopamine Receptor Ligand Synthesis

This compound is specifically cited for the preparation of tetrahydrobenzoxepino-isoquinoline derivatives, which are explored as dopamine receptor ligands . Procurement of the 3-bromo-5-methoxy isomer is essential to correctly position the pharmacophoric elements for the desired receptor subtype selectivity.

Chemoselective Protection/Cross-Coupling Sequence

The aldehyde group in the 1-position, with bromo and methoxy substituents meta to it, allows for chemoselective protection strategies. This enables orthogonal synthetic sequences (e.g., protection of the aldehyde, followed by Suzuki coupling on the bromine, and subsequent deprotection) that are fundamental to complex molecule construction . The meta arrangement ensures that the methoxy group's electronic influence does not deactivate the bromine towards oxidative addition, a risk with certain ortho or para patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.